molecular formula C20H19FN2O5 B2780713 N-((1-(苯并[d][1,3]二噁杂环-5-基)-5-氧代吡咯啶-3-基)甲基)-2-(4-氟苯氧基)乙酰胺 CAS No. 955228-43-0

N-((1-(苯并[d][1,3]二噁杂环-5-基)-5-氧代吡咯啶-3-基)甲基)-2-(4-氟苯氧基)乙酰胺

货号 B2780713
CAS 编号: 955228-43-0
分子量: 386.379
InChI 键: UUZCHAKPMZCILM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidinone group, a fluorophenoxy group, and an acetamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzo[d][1,3]dioxol-5-yl group could potentially introduce aromatic character into the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the acetamide group could potentially undergo hydrolysis, and the fluorophenoxy group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorophenoxy group could potentially increase the compound’s lipophilicity, influencing its solubility and distribution in biological systems .

科学研究应用

Structure-Activity Relationships in Drug Design

Research has demonstrated the significance of structurally modifying molecules like N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide to enhance metabolic stability and efficacy. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlight how altering the heterocyclic components of such molecules can reduce metabolic deacetylation, thus improving in vitro potency and in vivo efficacy (Stec et al., 2011).

Anticonvulsant and Analgesic Activities

The synthesis and evaluation of compounds derived from similar structures have shown potential anticonvulsant and analgesic activities. These findings suggest a broader pharmacological applicability in treating epilepsy and pain management. Investigations into 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides reveal significant protection in animal models of epilepsy, further indicating the therapeutic potential of such compounds (Obniska et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies exploring benzothiazolinone acetamide analogs have shed light on their potential in photovoltaic applications and ligand-protein interactions. This research avenue is particularly intriguing for the development of dye-sensitized solar cells (DSSCs), offering insights into light harvesting efficiency and the electronic properties of such compounds. The non-linear optical (NLO) activity and molecular docking studies against Cyclooxygenase 1 (COX1) suggest a multifaceted utility in both renewable energy and biomedical research (Mary et al., 2020).

Inhibitory Effects on Kinase Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives highlights their role in inhibiting Src kinase activity, demonstrating anticancer activities. This points to a promising area of cancer treatment research, where modifications of the N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide structure could lead to potent anticancer agents (Fallah-Tafti et al., 2011).

Metabolic Pathway Insights

Understanding the metabolic pathways and the role of specific metabolites in drug-induced liver toxicity is crucial for drug safety. Studies on the metabolism of related compounds, such as flutamide, provide valuable insights into the enzymatic processes involved in drug-induced hepatotoxicity, highlighting the importance of N-hydroxylation and reduction in mitigating liver injury (Ohbuchi et al., 2009).

未来方向

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

属性

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c21-14-1-4-16(5-2-14)26-11-19(24)22-9-13-7-20(25)23(10-13)15-3-6-17-18(8-15)28-12-27-17/h1-6,8,13H,7,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZCHAKPMZCILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。